4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine
Overview
Description
4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular weight of 222.12 . Its IUPAC name is 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine . It is a white to yellow to brown powder or crystals or liquid .
Molecular Structure Analysis
The InChI code for 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is 1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3 . This code represents the molecular structure of the compound.Scientific Research Applications
- Summary of Application : TFMP and its derivatives are key structural ingredients for the development of many agrochemical compounds . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : Similar to the agrochemical industry, the synthesis of TFMP derivatives in the pharmaceutical industry is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Agrochemical Industry
Pharmaceutical Industry
- Summary of Application : Trifluoromethylpyridines can be used in the preparation of (trifluoromethyl)pyridyllithiums .
- Methods of Application : This is typically achieved via a metalation reaction .
- Results or Outcomes : The resulting (trifluoromethyl)pyridyllithiums can be used as intermediates in various chemical reactions .
- Summary of Application : Trifluoromethylpyridines can be used in the synthesis of MOFs .
- Methods of Application : The specific methods of synthesis would depend on the type of MOF being synthesized .
- Results or Outcomes : MOFs have a wide range of applications, including gas storage, catalysis, and drug delivery .
- Summary of Application : Trifluoromethylpyridines can be used in the synthesis of methiodide salts .
- Methods of Application : The specific methods of synthesis would depend on the type of methiodide salt being synthesized .
- Results or Outcomes : Methiodide salts have various applications in organic synthesis .
- Summary of Application : A compound similar to “4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine”, namely “4-Fluoro-2-Methoxy-5-nitroaniline”, is used as a key intermediate in the synthesis of Mereletinib .
- Methods of Application : The specific methods of synthesis would depend on the synthesis protocol for Mereletinib .
- Results or Outcomes : Mereletinib is a potent inhibitor of mutant BRAFV600E kinase used in cancer treatment .
Preparation of (trifluoromethyl)pyridyllithiums
Synthesis of Metal-Organic Frameworks (MOFs)
Synthesis of Methiodide Salts
Synthesis of Mereletinib
properties
IUPAC Name |
4-methoxy-5-nitro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKASLCSFSEZAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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